molecular formula C20H15BrO B14702180 1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one CAS No. 20458-67-7

1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one

Cat. No.: B14702180
CAS No.: 20458-67-7
M. Wt: 351.2 g/mol
InChI Key: KLNGHXJBADJMIJ-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one is an organic compound that features a biphenyl group, a bromine atom, and a phenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one typically involves the bromination of a biphenyl derivative followed by a Friedel-Crafts acylation reaction. The general steps are as follows:

    Bromination: A biphenyl derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the desired position.

    Friedel-Crafts Acylation: The brominated biphenyl is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted biphenyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The biphenyl and phenyl groups can facilitate interactions with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various derivatives.

    1-Bromo-4-phenylbutane: A similar compound with a bromine atom and a phenyl group, but with a different carbon backbone.

    2-Bromo-1-phenylethanone: A compound with a bromine atom and a phenyl group attached to an ethanone backbone, but without the biphenyl group.

Uniqueness

1-([1,1’-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one is unique due to the presence of both biphenyl and phenyl groups, which can confer distinct chemical and physical properties

Properties

CAS No.

20458-67-7

Molecular Formula

C20H15BrO

Molecular Weight

351.2 g/mol

IUPAC Name

2-bromo-2-phenyl-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C20H15BrO/c21-19(17-9-5-2-6-10-17)20(22)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19H

InChI Key

KLNGHXJBADJMIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(C3=CC=CC=C3)Br

Origin of Product

United States

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